molecular formula C22H22N2O3S B5414454 N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

Cat. No. B5414454
M. Wt: 394.5 g/mol
InChI Key: KJWCHWMJANFDFV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide, also known as EMBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C23H22N2O3S. In

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts with potential applications in asymmetric synthesis.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It is also soluble in organic solvents, making it easy to handle and manipulate. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous environments. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide. One area of research is the development of more potent and selective this compound analogs for use as anti-inflammatory and anti-tumor agents. Another area of research is the investigation of the potential applications of this compound in material science and catalysis. Finally, further studies are needed to elucidate the mechanism of action of this compound and to better understand its biochemical and physiological effects.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 4-ethoxyaniline to form 4-ethoxy-N-(4-methylbenzenesulfonyl)aniline. This intermediate is then reacted with benzoyl isocyanate to form this compound.

properties

IUPAC Name

N-(4-ethoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-3-27-20-13-11-19(12-14-20)23-22(18-7-5-4-6-8-18)24-28(25,26)21-15-9-17(2)10-16-21/h4-16H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWCHWMJANFDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)C)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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